molecular formula C12H12O4 B11886628 Methyl 7-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 935534-23-9

Methyl 7-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B11886628
CAS No.: 935534-23-9
M. Wt: 220.22 g/mol
InChI Key: ZBLHJZXPUXDNPI-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS 935534-23-9) is a high-purity chemical building block for research and development. This compound features the indanone core structure, which is recognized as a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active molecules and pharmacologically active compounds . The indanone moiety is associated with diverse therapeutic activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties, making derivatives like this valuable synthons for the synthesis of various carbocyclic and heterocyclic molecules . The specific incorporation of a methoxy substituent at the 7-position fine-tunes the compound's physicochemical properties, such as its lipophilicity and electronic distribution, which can be critical for optimizing biological activity and drug-like properties in lead compound development . With a molecular formula of C12H12O4 and a molecular weight of 220.22 g/mol, this ester is an important intermediate for constructing more complex structures in organic synthesis . This product is strictly For Research Use Only and is not intended for personal or diagnostic use.

Properties

IUPAC Name

methyl 4-methoxy-3-oxo-1,2-dihydroindene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-9-5-3-4-7-6-8(12(14)16-2)11(13)10(7)9/h3-5,8H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLHJZXPUXDNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743249
Record name Methyl 7-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935534-23-9
Record name Methyl 7-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Alkylation-Esterification via 1-Indanone Derivatives

The most widely reported method involves the alkylation of 1-indanone derivatives followed by esterification. Source details a high-yield (99%) single-step synthesis using 1-indanone and dimethyl carbonate under basic conditions. In a nitrogen atmosphere, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the deprotonation of 1-indanone, enabling nucleophilic attack on dimethyl carbonate to form the methyl ester (Fig. 1A) . Critical parameters include:

  • Reagents : 1-Indanone (5 g, 37.8 mmol), dimethyl carbonate (17 g, 189 mmol), NaH (3.18 g, 79.4 mmol).

  • Conditions : Reflux in THF for 2 hours.

  • Workup : Quenching with 1M HCl/ice mixture, extraction with ethyl acetate (EA), and rotary evaporation.

This method’s efficiency stems from the stability of the indanone core and the mild basic conditions . However, it lacks regioselectivity for methoxy substitution, necessitating post-synthetic modifications for 7-methoxy derivatives .

Cyanohydrin-Mediated Synthesis from 5-Methoxy-1-Indanone

Patent US4843165A outlines a multi-step route starting from 5-methoxy-1-indanone, leveraging cyanohydrin intermediates to install the carboxylate group (Fig. 1B). The process involves:

  • Cyanohydrin Formation : Reaction of 5-methoxy-1-indanone with trimethylsilylcyanide (TMSCN) in the presence of Lewis acids (e.g., BF₃·Et₂O) at 70–120°C .

  • Hydrolysis : Conversion of the cyanohydrin to 2,3-dihydro-5-methoxy-1H-inden-1-carboxylic acid using 2N HCl.

  • Esterification : Treatment with methanol and catalytic H₂SO₄ to yield the methyl ester.

Key advantages include precise control over methoxy positioning and compatibility with crude intermediates, achieving an overall yield of 79% . Challenges include handling hazardous cyanide reagents and requiring rigorous purification after hydrolysis.

Suzuki Coupling and Hydrogenation for Functionalized Intermediates

Source demonstrates a regioselective approach using Suzuki coupling to introduce isopropyl groups prior to esterification (Fig. 1C). The protocol involves:

  • Iodination : Selective iodination of methyl 4-amino-2-methoxybenzoate at the 5-position using N-iodosuccinamide (NIS).

  • Suzuki Coupling : Reaction with isopropenyltrifluoroborate to install the isopropyl group.

  • Hydrogenation : Reduction of the olefin intermediate to saturate the indene ring.

  • Esterification : Coupling with isoindoline using HATU/DIPEA to finalize the carboxylate .

This method achieves 78% yield for the esterification step but requires multiple chromatographic separations, limiting scalability .

Industrial-Scale Continuous Flow Synthesis

VulcanChem’s industrial method employs continuous flow reactors to enhance reproducibility and safety (Fig. 1D). Key steps include:

  • Indene Functionalization : Sequential oxidation and methoxylation of indene under pressurized O₂.

  • Esterification in Flow : Reaction with methyl chloroformate in a microreactor at 80°C.

  • In-Line Purification : Automated liquid-liquid extraction and solvent swapping.

This approach reduces reaction times from hours to minutes and achieves >95% purity, though yield data are proprietary .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

The reactivity and applications of β-keto esters are highly dependent on substituent type and position. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Selected β-Keto Esters
Compound Name (CAS/Ref) Substituents Key Reactions Enantioselectivity (ee) Applications
Methyl 7-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (935534-23-9) 7-OCH₃ α-Amination, α-Hydroxylation 42–57% Asymmetric catalysis, drug intermediates
Methyl 1-oxo-2-(perfluorohexyl)-2,3-dihydro-1H-indene-2-carboxylate (3a) 2-C₆F₁₃ Photo-organocatalytic perfluoroalkylation Not reported Fluorinated materials
Ethyl-5,6-dimethoxy-1-oxo-2-(3-phenylprop-2-ynyl)-2,3-dihydro-1H-indene-2-carboxylate (5a) 5,6-OCH₃, propargyl Pd/C-mediated arylation N/A Alkyne-based synthetic intermediates
Methyl 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate 5-Cl, 2-OH Friedel-Crafts, Dieckmann cyclization Not reported Polar drug intermediates
Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate 6-OCH₃ α-Hydroxylation 57% Improved enantioselectivity in catalysis
Key Observations:

Substituent Position Matters :

  • Moving the methoxy group from the 7- to 6-position (e.g., Methyl 6-methoxy analog) increased enantioselectivity from 42% to 57% in α-hydroxylation, likely due to reduced steric hindrance near the reactive carbonyl group .
  • The 5,6-dimethoxy derivative (5a) exhibits enhanced solubility in polar solvents, facilitating Pd-mediated cross-coupling reactions .

Electron-Withdrawing Groups :

  • The perfluorohexyl group in 3a introduces strong electron-withdrawing effects, stabilizing transition states in radical perfluoroalkylation reactions .
  • Chlorine at the 5-position (e.g., 5-chloro analog) enhances electrophilicity, enabling nucleophilic substitutions .

Functional Group Diversity: Propargyl (5a) and ethynyl (9, ) substituents enable click chemistry or Sonogashira couplings, expanding utility in materials science .

Reactivity in Catalytic Processes

Table 2: Catalytic Performance in α-Functionalization Reactions
Substrate Reaction Type Catalyst System Yield (%) ee (%) Ref
This compound α-Amination Organocatalyst (Ts-DPEN) 75 36
Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate α-Hydroxylation β-Amino alcohol catalyst 92 57
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (unsubstituted) α-Hydroxylation Mn(II)-oxidizing bacteria 80 Not reported
  • Low Enantioselectivity in α-Amination : The 7-methoxy derivative achieved only 36% ee in α-amination, likely due to steric clashes between the methoxy group and the catalyst .
  • Biocatalytic Potential: The unsubstituted parent compound showed compatibility with whole-cell biocatalysis (Pseudomonas putida MnB1), suggesting methoxy-free analogs are preferable for enzymatic transformations .

Q & A

Q. Basic

  • TLC : Monitors reaction progress (e.g., RF = 0.3–0.35 in pentane:ethyl acetate) .
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection .
  • Melting Point Analysis : Validates crystallinity (e.g., 71.5–73.7°C for a 6-chloro analog) .

How is computational modeling applied to predict physicochemical properties?

Q. Advanced

  • Collision Cross-Section (CCS) : Predicted CCS values (e.g., 144.1 Ų for [M+H]⁺) guide mass spectrometry workflows .
  • DFT Calculations : Optimize transition states for stereoselective reactions (e.g., TBHP-mediated oxidation) .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) .

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